
(Z)-N'-(2-(2-bromo-4-isopropylphenoxy)acetoxy)nicotinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N’-(2-(2-bromo-4-isopropylphenoxy)acetoxy)nicotinimidamide is a synthetic organic compound characterized by its complex structure, which includes a brominated phenoxy group, an isopropyl substituent, and a nicotinimidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(2-(2-bromo-4-isopropylphenoxy)acetoxy)nicotinimidamide typically involves multiple steps:
Bromination: The starting material, 4-isopropylphenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to yield 2-bromo-4-isopropylphenol.
Etherification: The brominated phenol is then reacted with chloroacetic acid or its derivatives in the presence of a base such as potassium carbonate to form 2-(2-bromo-4-isopropylphenoxy)acetic acid.
Amidation: The acetic acid derivative is converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with nicotinimidamide to form the final product, (Z)-N’-(2-(2-bromo-4-isopropylphenoxy)acetoxy)nicotinimidamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxy or keto derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Hydroxy or keto derivatives of the isopropyl group.
Reduction: Dehalogenated products or derivatives with different substituents.
Substitution: Compounds with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (Z)-N’-(2-(2-bromo-4-isopropylphenoxy)acetoxy)nicotinimidamide can be used as an intermediate for the synthesis of more complex molecules. Its reactive sites allow for further functionalization, making it a valuable building block.
Biology
The compound’s structure suggests potential biological activity, possibly as an inhibitor of certain enzymes or receptors. Research could explore its effects on cellular pathways and its potential as a lead compound for drug development.
Medicine
Given its potential biological activity, (Z)-N’-(2-(2-bromo-4-isopropylphenoxy)acetoxy)nicotinimidamide could be investigated for therapeutic applications, such as anti-inflammatory or anticancer properties. Its ability to interact with specific molecular targets could make it a candidate for drug design.
Industry
In the materials science field, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which (Z)-N’-(2-(2-bromo-4-isopropylphenoxy)acetoxy)nicotinimidamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Pathway Interference: By interacting with key molecules in biological pathways, the compound could modulate processes such as cell proliferation, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-N’-(2-(2-chloro-4-isopropylphenoxy)acetoxy)nicotinimidamide: Similar structure with a chlorine atom instead of bromine.
(Z)-N’-(2-(2-fluoro-4-isopropylphenoxy)acetoxy)nicotinimidamide: Fluorine substitution instead of bromine.
(Z)-N’-(2-(2-methyl-4-isopropylphenoxy)acetoxy)nicotinimidamide: Methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (Z)-N’-(2-(2-bromo-4-isopropylphenoxy)acetoxy)nicotinimidamide may confer unique reactivity and biological activity compared to its analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interactions with biological targets and its overall chemical behavior.
This detailed overview provides a comprehensive understanding of (Z)-N’-(2-(2-bromo-4-isopropylphenoxy)acetoxy)nicotinimidamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-bromo-4-propan-2-ylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3/c1-11(2)12-5-6-15(14(18)8-12)23-10-16(22)24-21-17(19)13-4-3-7-20-9-13/h3-9,11H,10H2,1-2H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQRSVBBKSVQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)ON=C(C2=CN=CC=C2)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CN=CC=C2)\N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
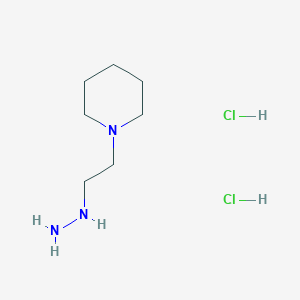
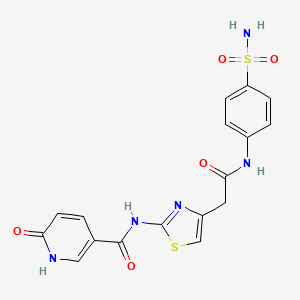

![3-(2,4-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B2744489.png)
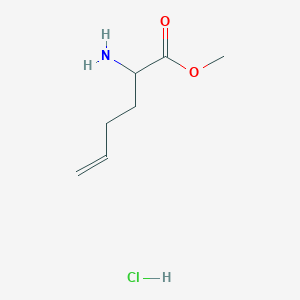
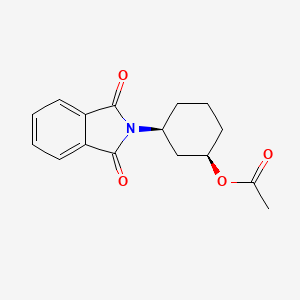
![3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2744493.png)
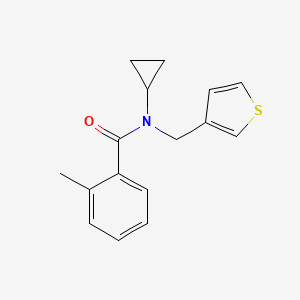
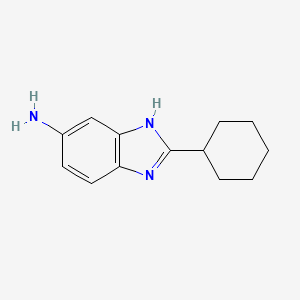
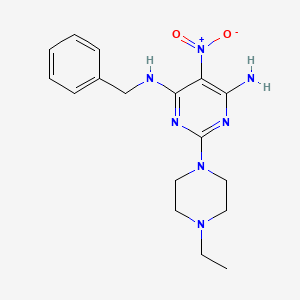
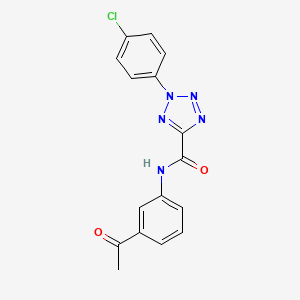
![5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2744504.png)
![4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline](/img/structure/B2744506.png)
![N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2744507.png)
